molecular formula C16H13N5 B11483158 1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-

1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-

Cat. No.: B11483158
M. Wt: 275.31 g/mol
InChI Key: CTCWTHAURHEBIY-UHFFFAOYSA-N
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Description

1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide is a complex organic compound that features a pyrazole ring substituted with a phenyl group, a pyridylmethylamino group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Pyridylmethylamino Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an amine group.

    Incorporation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the cyanide group, potentially forming primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-pyridyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the amino group.

    1-Phenyl-5-(4-pyridyl)-1H-pyrazole-4-carbonitrile: Similar structure but lacks the methyl group on the pyridine ring.

Uniqueness

1-Phenyl-5-[(4-pyridylmethyl)amino]-1H-pyrazol-4-yl cyanide is unique due to the presence of the pyridylmethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

1-phenyl-5-(pyridin-4-ylmethylamino)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H13N5/c17-10-14-12-20-21(15-4-2-1-3-5-15)16(14)19-11-13-6-8-18-9-7-13/h1-9,12,19H,11H2

InChI Key

CTCWTHAURHEBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NCC3=CC=NC=C3

Origin of Product

United States

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